1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 920262-96-0
VCID: VC5143340
InChI: InChI=1S/C18H21N7O/c1-3-15(26)23-8-10-24(11-9-23)17-16-18(20-12-19-17)25(22-21-16)14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3
SMILES: CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C
Molecular Formula: C18H21N7O
Molecular Weight: 351.414

1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

CAS No.: 920262-96-0

Cat. No.: VC5143340

Molecular Formula: C18H21N7O

Molecular Weight: 351.414

* For research use only. Not for human or veterinary use.

1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one - 920262-96-0

Specification

CAS No. 920262-96-0
Molecular Formula C18H21N7O
Molecular Weight 351.414
IUPAC Name 1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Standard InChI InChI=1S/C18H21N7O/c1-3-15(26)23-8-10-24(11-9-23)17-16-18(20-12-19-17)25(22-21-16)14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3
Standard InChI Key KEEYOOFSCGGGDS-UHFFFAOYSA-N
SMILES CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C

Introduction

Synthesis and Preparation

The synthesis of compounds similar to 1-(4-(3-(p-tolyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one typically involves multi-step reactions that include the formation of the triazolopyrimidine core and subsequent attachment of the piperazine and propanone groups. Common methods may involve nucleophilic substitution reactions or click chemistry techniques to assemble the molecule.

Biological Activities and Potential Applications

While specific biological activities of 1-(4-(3-(p-tolyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one are not documented, triazolopyrimidine derivatives in general have shown promise in various therapeutic areas. For example, some triazolopyrimidines have been investigated for their anticancer properties, acting as inhibitors of enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). Additionally, these compounds may exhibit antimicrobial activities due to their ability to interact with biological targets.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
(Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-oneC24H23N7O425.5Not specified
N-cyclopentyl-2-((3-(p-tolyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)acetamideNot specifiedNot specifiedCDK2 inhibitor, anticancer
3-(3-chlorobenzyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H- triazolo[4,5-d]pyrimidin-7-oneC21H16ClN7O2433.8Not specified

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